molecular formula C14H11Br2N3O2 B15161431 N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide CAS No. 143835-50-1

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide

Cat. No.: B15161431
CAS No.: 143835-50-1
M. Wt: 413.06 g/mol
InChI Key: BUVZOHIYXBOYIU-UHFFFAOYSA-N
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Description

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by the introduction of the hydrazinecarbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The final step involves the coupling of the brominated intermediate with benzamide under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymer additives.

Mechanism of Action

The mechanism of action of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzamido)benzohydrazide:

    1,3,4-Thiadiazoles: Known for their biological activities, including antimicrobial and anticancer properties.

    N-Bromo sulfonamides: Used as catalysts in organic synthesis and have similar bromine-containing structures.

Uniqueness

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is unique due to the combination of bromine atoms and the hydrazinecarbonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.

Properties

CAS No.

143835-50-1

Molecular Formula

C14H11Br2N3O2

Molecular Weight

413.06 g/mol

IUPAC Name

N-[2,4-dibromo-6-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H11Br2N3O2/c15-9-6-10(14(21)19-17)12(11(16)7-9)18-13(20)8-4-2-1-3-5-8/h1-7H,17H2,(H,18,20)(H,19,21)

InChI Key

BUVZOHIYXBOYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)C(=O)NN

Origin of Product

United States

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